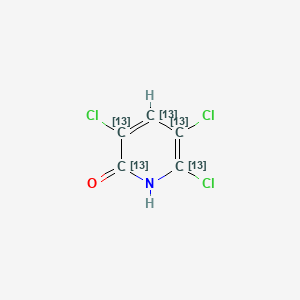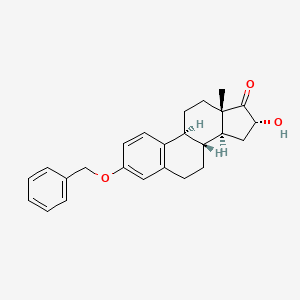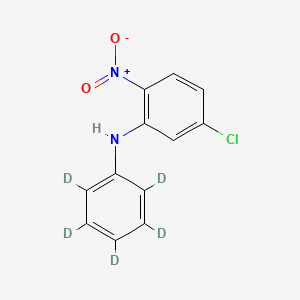
Pentylenetetrazole-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentylenetetrazole-d6 is a deuterated form of pentylenetetrazole, a compound known for its convulsant properties. The deuterated version, this compound, is used primarily in research to study the pharmacokinetics and metabolic pathways of pentylenetetrazole. The molecular formula of this compound is C6H4D6N4, and it has a molecular weight of 144.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentylenetetrazole-d6 involves the incorporation of deuterium atoms into the pentylenetetrazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but typically involve the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a deuterated amine or azide.
Cyclization: The precursor undergoes cyclization to form the tetrazole ring structure.
Deuterium Incorporation: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Industrial production may also involve additional steps such as crystallization and drying to ensure the final product meets quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pentylenetetrazole-d6 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
Pentylenetetrazole-d6 has several scientific research applications, including:
Pharmacokinetics Studies: Used to study the absorption, distribution, metabolism, and excretion of pentylenetetrazole in biological systems.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of pentylenetetrazole.
Seizure Research: Utilized in animal models to study seizure mechanisms and evaluate potential anticonvulsant drugs.
Neuropharmacology: Investigates the effects of pentylenetetrazole on the central nervous system and its interaction with neurotransmitter receptors.
Wirkmechanismus
Pentylenetetrazole-d6 exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. It acts as a non-competitive antagonist at the picrotoxin binding site on the GABA-A receptor, leading to decreased inhibitory neurotransmission. This results in increased neuronal excitability and the induction of seizures. Additionally, this compound influences ion channels, increasing calcium and sodium influx, which further contributes to neuronal depolarization and seizure activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentylenetetrazole: The non-deuterated form, used for similar research purposes.
Bicuculline: Another GABA-A receptor antagonist used in seizure research.
Picrotoxin: A convulsant compound that also acts on the GABA-A receptor.
Uniqueness
Pentylenetetrazole-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The deuterium atoms provide distinct signals that help in tracking the compound’s metabolic fate and interactions in biological systems .
Eigenschaften
CAS-Nummer |
1329509-68-3 |
|---|---|
Molekularformel |
C6H10N4 |
Molekulargewicht |
144.211 |
IUPAC-Name |
6,6,7,7,8,8-hexadeuterio-5,9-dihydrotetrazolo[1,5-a]azepine |
InChI |
InChI=1S/C6H10N4/c1-2-4-6-7-8-9-10(6)5-3-1/h1-5H2/i1D2,2D2,3D2 |
InChI-Schlüssel |
CWRVKFFCRWGWCS-NMFSSPJFSA-N |
SMILES |
C1CCC2=NN=NN2CC1 |
Synonyme |
6,7,8,9-Tetrahydro-5H-tetrazolo[1,5-a]azepine-d6; 1,2,3,3a-Tetrazacyclohepta-8a,2-_x000B_cyclopentadiene-d6; 1,5-Pentamethylenetetrazole-d6; 6,7,8,9-Tetrahydro-5H-_x000B_tetrazoloazepine-d6; 7,8,9,10-Tetrazabicyclo[5.3.0]-8,10-decadiene-d6; Angiazol-d6; Cardiazo |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)










